molecular formula C12H19N B1596528 3,5-Diethyl-2-propylpyridine CAS No. 4808-75-7

3,5-Diethyl-2-propylpyridine

Cat. No. B1596528
CAS RN: 4808-75-7
M. Wt: 177.29 g/mol
InChI Key: SCJHPUGWYHCYAZ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : reports the melting point of 3,5-Diethyl-2-propylpyridine.

properties

IUPAC Name

3,5-diethyl-2-propylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-7-12-11(6-3)8-10(5-2)9-13-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHPUGWYHCYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=N1)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197412
Record name 3,5-Diethyl-2-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diethyl-2-propylpyridine

CAS RN

4808-75-7
Record name 3,5-Diethyl-2-propylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4808-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl-2-propylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004808757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diethyl-2-propylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diethyl-2-propylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.065
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a mixture of 62.9 grams of 2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine, 4 grams of ammonium acetate and 4 grams of copper (II) acetate was introduced oxygen gas. Under continuous stirring and introduction of oxygen gas, the mixture was heated for 3 hours at 96°-128° C. The resulting reaction mixture was distilled under diminished pressure. The fraction b20 122°-126° was collected as 37.2 grams (67.8% of theory) of 2-n-propyl-3.5-diethyl pyridine; nuclear magnetic resonance spectrum, no solvent, τ in ppm 1.62 doublet 1H; 2.62 doublet 1H; 7.33 multiplet 6H; 8.20 multiplet 2H; 8.82 triplet and 9.03 triplet 9H.
Name
2.4-di-n-propyl-5-ethyl-2,3,4,5-tetrahydropyrimidine
Quantity
62.9 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
TM Patrick Jr - Journal of the American Chemical Society, 1952 - ACS Publications
When an aldimine is treated with an aliphatic aldehyde, a mixture of a 1, 2, 3, 5-tetralkyldihydropyridine and an N-alkenylidenealkylamine is obtained, often in good yield. The method …
Number of citations: 43 pubs.acs.org
YS Dol'skaya, GY Kondrat'eva - Bulletin of the Academy of Sciences of the …, 1978 - Springer
Conclusions 1. In bis(β-aminoethylato)ethanolamineaquochromium chloride only one of the three amino groups reacts with aldehydes. The condensation is accompanied by the …
Number of citations: 3 link.springer.com
RG Bulgakov, SP Kuleshov… - Russian Journal of …, 2007 - researchgate.net
Systems based on Zr, Fe, Cr, Co, Ni, Pd, and Mg complexes and Et3Al are efficient catalysts in the synthesis of alkyl-substituted pyridines [1]. Disadvantages of these systems include …
Number of citations: 3 www.researchgate.net
A SiseinEboh, FO Robert - World, 2022 - zealjournals.com
Bioactive compounds in medicinal plants are very important because they are the active ingredients in the plant. Therefore this work is aimed at determining the bioactive compounds in …
Number of citations: 0 zealjournals.com
RG Micetich - Pyridine and Its Derivatives, Volume 14, Part 2 …, 2009 - books.google.com
The format ofthis chapter has been changed from that in the 1961 edition to include new trends and developments in the chemistry of the alkyl-and arylpyridines. Although still consisting …
Number of citations: 2 books.google.com
N Kaur - Journal of the Iranian Chemical Society, 2019 - Springer
In recent decades, a large number of reports related to the synthesis of N-, O- and S-containing heterocycles have appeared owing to a wide variety of their biological activity. Traditional …
Number of citations: 12 link.springer.com
TW Packham - 1983 - gala.gre.ac.uk
Cyclopent-2-enone was prepared from either dicyclopentadiene or cycopentanone, and then converted to the photodimer cis,trans,cis-tricyclo[5,3,0,0 2,6]decane-3,8- dione. A limited …
Number of citations: 3 gala.gre.ac.uk
OM Nefedov, IE Dolgii, EA Shapiro - Bulletin of the Academy of Sciences …, 1978 - Springer
Conclusions 1. The Wolff rearrangement of alkoxycarbonylcarbenes under the conditions for the thermal decomposition of alkyl diazoacetates was discovered for the first time. We also …
Number of citations: 3 link.springer.com

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